Bienvenue dans la boutique en ligne BenchChem!

CP-465022 hydrochloride

AMPA receptor binding affinity allosteric antagonism

Choose CP-465022 HCl for its unique dual-action profile: potent AMPA receptor antagonism (IC₅₀ 25 nM) and measurable Nav1.6 persistent current inhibition. Ideal for binding assays requiring high-affinity noncompetitive site occupancy (Kᵢ 11.2 nM). Validated in vivo seizure models with defined ED₅₀ values. Differentiated from NBQX and perampanel. For R&D only.

Molecular Formula C26H25Cl2FN4O
Molecular Weight 499.4 g/mol
CAS No. 1785666-59-2
Cat. No. B6416092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-465022 hydrochloride
CAS1785666-59-2
Molecular FormulaC26H25Cl2FN4O
Molecular Weight499.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
InChIInChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;
InChIKeyYKYDGCRJPYLXHY-GVYCEHEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-465022 Hydrochloride: Potent, Selective Noncompetitive AMPA Receptor Antagonist (IC₅₀ 25 nM) with Defined Nav1.6 Activity and High-Resolution Comparative Binding Data


CP-465022 hydrochloride (CAS 1785666-59-2) is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate receptor mediating fast excitatory synaptic transmission in the central nervous system [1]. The compound is the hydrochloride salt form of the free base, offering enhanced aqueous solubility for in vitro and in vivo experimental applications. It inhibits kainate-induced AMPA receptor-mediated currents in rat cortical neurons with an IC₅₀ of 25 nM, demonstrating high potency [1][2]. Beyond its AMPA receptor antagonism, CP-465022 exhibits significant inhibition of the persistent component of voltage-gated sodium channel Nav1.6 activity [3]. The compound displays anticonvulsant activity in multiple in vivo seizure models, including dose-dependent reduction of tonic and clonic seizure incidence [4].

Why CP-465022 Hydrochloride Cannot Be Substituted with Generic AMPA Antagonists: Quantified Differences in Potency, Binding Site, and Off-Target Nav1.6 Activity


Generic substitution among AMPA receptor antagonists is scientifically unsound due to fundamental differences in mechanism of action (competitive versus noncompetitive), potency spanning four orders of magnitude, binding site pharmacology, and off-target activity profiles. CP-465022 is a noncompetitive antagonist that binds to a distinct allosteric site on the AMPA receptor complex, making its inhibition independent of agonist concentration [1]. In contrast, competitive antagonists like NBQX directly compete with glutamate at the orthosteric binding site, resulting in fundamentally different concentration-response relationships in experimental systems [2]. Furthermore, CP-465022 exhibits a unique off-target profile: it partially blocks Nav1.6-mediated persistent sodium currents, whereas NBQX shows no significant effect on Nav1.6 channels [3]. This differential activity can profoundly influence neuronal excitability measurements in electrophysiology studies, rendering cross-compound data interpretation invalid. The sections below provide explicit quantitative comparisons between CP-465022 and its closest analogs across potency, binding affinity, and functional selectivity.

CP-465022 Hydrochloride Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons with GYKI52466, Perampanel, Talampanel, and NBQX


CP-465022 vs. GYKI52466: Direct Binding Affinity Comparison Reveals >1,100-Fold Higher Potency at the AMPA Receptor Allosteric Site

In a direct head-to-head radioligand binding study using [³H]perampanel displacement from rat forebrain membranes, CP-465022 demonstrated a Kᵢ of 11.2 ± 0.8 nM, whereas GYKI52466 exhibited a Kᵢ of 12.4 ± 1 μM [1]. This represents an approximately 1,107-fold greater binding affinity for CP-465022 at the shared noncompetitive antagonist binding site.

AMPA receptor binding affinity allosteric antagonism radioligand displacement noncompetitive antagonist

CP-465022 Functional Antagonism vs. Perampanel and Talampanel: Cross-Study Comparison in Identical GluA1o-γ4 Calcium Assay Platform

In a standardized intracellular calcium assay using the GluA1o-γ4 AMPA receptor subtype, CP-465022 exhibited a pIC₅₀ of 6.73 ± 0.33 (IC₅₀ ≈ 186 nM) using the GCaMP6s sensor, and 6.77 ± 0.15 (IC₅₀ ≈ 170 nM) using Fluo-4 [1]. Under identical assay conditions, perampanel demonstrated slightly higher potency (pIC₅₀ 7.10 ± 0.14; IC₅₀ ≈ 79 nM), while talampanel showed lower potency (pIC₅₀ 6.02 ± 0.27; IC₅₀ ≈ 955 nM) [1]. NBQX, a competitive antagonist, exhibited pIC₅₀ values of 6.14 ± 0.25 (IC₅₀ ≈ 724 nM) and 5.18 ± 0.06 (IC₅₀ ≈ 6.6 μM) in the same assay [1].

AMPA receptor calcium flux assay functional antagonism GluA1o-γ4 comparative pharmacology

Differential Off-Target Activity on Nav1.6 Persistent Sodium Current: CP-465022 vs. NBQX Direct Comparison

Using whole-cell patch clamp electrophysiology in HEK cells stably expressing the Nav1.6 channel, CP-465022 (at concentrations routinely used for AMPA receptor blockade) significantly inhibited the persistent sodium current (INap) by approximately 30% (to ≈70% of control levels) [1]. In direct contrast, NBQX did not significantly affect persistent Na channel currents under identical experimental conditions [1]. Furthermore, peak transient current was insensitive to NBQX but reversibly inhibited by CP-465022 and GYKI52466 [1].

Nav1.6 voltage-gated sodium channel persistent current off-target activity electrophysiology

NMDA Receptor Selectivity Profile: CP-465022 Partial Cross-Reactivity Quantified vs. Baseline

At 1 μM (40× the AMPA IC₅₀), CP-465022 has little effect on peak NMDA-induced currents in rat cortical neurons but reduces current measured at 8 seconds during NMDA application by 26% [1]. At 10 μM (400× AMPA IC₅₀), CP-465022 inhibits peak NMDA currents by 36% and sustained currents (measured at 8 s) by 70% [1]. In cultured rat cerebellar granule neurons, 1 μM CP-465022 inhibits peak NMDA currents by 19% and currents at 8 s by 45% [1].

NMDA receptor selectivity cross-reactivity cortical neurons electrophysiology

In Vivo Anticonvulsant Efficacy: Dose-Dependent Seizure Protection with Quantified ED₅₀ Values in Multiple Models

In pentylenetetrazole (PTZ)-induced seizure models in rats, CP-465022 dose-dependently reduced the incidence of tonic seizures, clonic seizures, and lethality [1]. CP-465022 inhibited vertical and horizontal locomotor activity with ED₅₀ values of 6.6 and 11.9 mg/kg, respectively, providing a quantitative measure of CNS penetration and functional activity [1]. The compound also potently and efficaciously inhibited AMPA receptor-mediated hippocampal synaptic transmission in vivo [2].

anticonvulsant seizure in vivo PTZ ED₅₀ locomotor activity

Optimal Research Applications for CP-465022 Hydrochloride Based on Quantified Differentiation Evidence


High-Sensitivity AMPA Receptor Binding Studies Requiring Nanomolar Affinity Probes

CP-465022 is optimally suited for radioligand binding and competition assays requiring high-affinity occupancy of the noncompetitive AMPA receptor antagonist site. With a Kᵢ of 11.2 nM, CP-465022 provides >1,100-fold greater sensitivity than GYKI52466 (Kᵢ 12.4 μM) [1]. This enables receptor occupancy studies at concentrations where GYKI52466 would be ineffective, making CP-465022 the preferred noncompetitive antagonist for binding site characterization and high-throughput screening campaigns targeting this allosteric pocket.

Electrophysiology Studies Requiring Combined AMPA Receptor and Nav1.6 Channel Modulation

For investigators studying the interplay between glutamatergic synaptic transmission and intrinsic neuronal excitability, CP-465022 offers a unique dual-action profile. It provides potent AMPA receptor antagonism (IC₅₀ 25 nM) [1] combined with measurable inhibition of Nav1.6 persistent sodium currents (~30% reduction at AMPA-blocking concentrations) [2]. This contrasts with NBQX, which shows no Nav1.6 activity [2]. Researchers using CP-465022 must account for this combined mechanism in data interpretation, while those seeking pure AMPA receptor antagonism should select NBQX.

In Vivo Seizure Models and CNS Pharmacodynamics Studies with Defined ED₅₀ Reference Values

CP-465022 has been characterized in multiple in vivo seizure models with established ED₅₀ values for CNS-mediated behavioral effects (6.6-11.9 mg/kg for locomotor inhibition) [1]. These quantified reference points enable reproducible dosing across laboratories. Importantly, CP-465022 potently inhibits AMPA receptor-mediated hippocampal synaptic transmission and seizure induction in vivo [2], but notably fails to provide neuroprotection in global and focal ischemia models despite robust AMPA receptor blockade [2]. This defined in vivo profile makes CP-465022 valuable for dissecting the role of AMPA receptors in seizure circuitry distinct from ischemic neuroprotection pathways.

Comparative Pharmacology Studies Requiring Cross-Compound Potency Benchmarking

CP-465022's functional antagonism has been directly benchmarked against perampanel, talampanel, and NBQX in identical GluA1o-γ4 calcium flux assays, yielding pIC₅₀ values of 6.73-6.77 (IC₅₀ ~170-186 nM) [1]. This positions CP-465022 as a mid-potency noncompetitive antagonist suitable for studies where perampanel's higher potency (pIC₅₀ 7.10; IC₅₀ ~79 nM) [1] may be too strong or where talampanel's lower potency (pIC₅₀ 6.02; IC₅₀ ~955 nM) [1] is insufficient. The established comparative dataset enables rational selection based on desired concentration windows and effect magnitudes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-465022 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.